molecular formula C18H22N2O3 B10804727 Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate

Cat. No.: B10804727
M. Wt: 314.4 g/mol
InChI Key: MMRJQIQJHVBVQY-UHFFFAOYSA-N
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Description

Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H22_{22}N2_2O3_3, with a molecular weight of approximately 314.38 g/mol. Its structure incorporates a piperidine ring, a carboxylate group, and an 8-hydroxyquinoline moiety, which are critical for its biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar quinoline structures often exhibit significant antibacterial activity.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus<0.01 mg/mL
This compoundEscherichia coli<0.05 mg/mL
This compoundPseudomonas aeruginosa<0.1 mg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The MIC values for antifungal activity were reported to be in the range of 0.05 to 0.1 mg/mL, indicating moderate effectiveness .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. Preliminary data suggest that it may inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds derived from quinoline and piperidine structures:

  • Study on Antibacterial Efficacy : A study involving a series of piperidine derivatives demonstrated that modifications at the piperidine ring significantly influenced antibacterial activity. Compounds with electron-donating groups showed enhanced activity against S. aureus and E. coli .
  • Antifungal Activity Assessment : Another investigation assessed various alkaloid derivatives for antifungal properties, revealing that those with hydroxyl substitutions exhibited superior activity against Candida species .
  • In Vivo Studies : Animal model studies are underway to evaluate the therapeutic efficacy and safety profile of this compound, aiming to confirm its potential as a novel therapeutic agent .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H22N2O3/c1-2-23-18(22)13-7-10-20(11-8-13)12-14-5-6-16(21)17-15(14)4-3-9-19-17/h3-6,9,13,21H,2,7-8,10-12H2,1H3

InChI Key

MMRJQIQJHVBVQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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